

Thermal Decomposition of 1,2,6-Hexanetriol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,6-Hexanetriol is a versatile polyol with applications in pharmaceuticals, cosmetics, and as a chemical intermediate.[1] While it is noted for its higher thermal stability compared to glycerol, detailed public data on its thermal decomposition profile is scarce.[1] This technical guide synthesizes the available information on the physical and chemical properties of **1,2,6-Hexanetriol**, outlines established methodologies for characterizing the thermal decomposition of polyols, proposes a theoretical decomposition pathway, and presents a comprehensive plan for its experimental investigation.

Introduction

1,2,6-Hexanetriol (CAS No. 106-69-4) is a six-carbon tri-hydroxy alcohol, structurally similar to glycerol but with a longer carbon chain.[1] This structural difference imparts properties such as lower hygroscopicity and enhanced stability, making it a valuable ingredient in various formulations.[1] Understanding its behavior at elevated temperatures is crucial for assessing its stability during manufacturing, storage, and in final product formulations, particularly in applications involving heat, such as in the synthesis of polymers like polyurethanes and polyesters.[1] Upon heating to decomposition, it is known to emit acrid smoke and fumes, with hazardous decomposition products identified as carbon monoxide and carbon dioxide.[2][3]



Physicochemical Properties of 1,2,6-Hexanetriol

A summary of the key physical and chemical properties of **1,2,6-Hexanetriol** is presented in Table 1. This data is essential for designing and interpreting thermal decomposition experiments.

Property	Value	Reference
Molecular Formula	C6H14O3	[4][5]
Molecular Weight	134.17 g/mol	[4][5]
Appearance	Colorless to light yellow viscous liquid	[3]
Boiling Point	178 °C @ 5 mmHg	[5][6]
Melting Point	25 - 32 °C	[3]
Flash Point	198 °C (closed cup)	[3][6]
Density	1.109 g/mL at 25 °C	[6]
Vapor Pressure	<0.01 mmHg @ 20 °C	[6]
Solubility	Miscible with water and polar organic solvents	[1]

Theoretical Thermal Decomposition Pathways

In the absence of specific experimental data for **1,2,6-Hexanetriol**, a plausible thermal decomposition pathway can be proposed based on the established principles of alcohol and hydrocarbon thermolysis. The decomposition is likely to proceed through a series of dehydration and C-C bond cleavage reactions.

Initial Dehydration: The initial step is expected to be the elimination of water molecules (dehydration), a common reaction for alcohols at elevated temperatures. This can lead to the formation of unsaturated alcohols and diols.

Further Decomposition: Subsequent heating can lead to further dehydration and cleavage of the carbon-carbon bonds, resulting in the formation of a complex mixture of smaller volatile



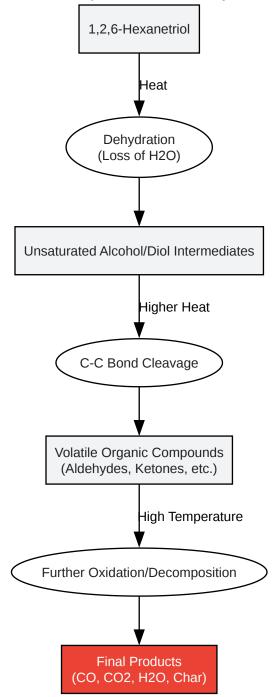




organic compounds, including aldehydes, ketones, and smaller hydrocarbons. At high temperatures, these products can further decompose to form simpler molecules like carbon monoxide, carbon dioxide, and water, consistent with safety data sheet information.

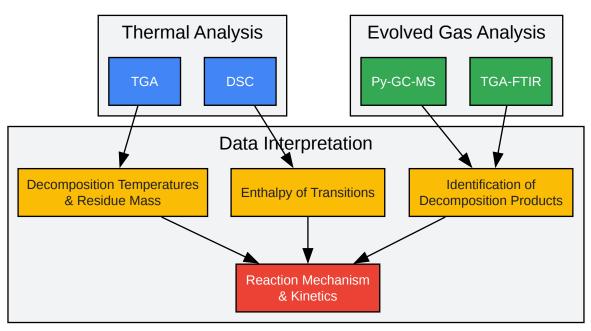


Proposed Thermal Decomposition Pathway for 1,2,6-Hexanetriol





Experimental Workflow for Thermal Decomposition Analysis



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